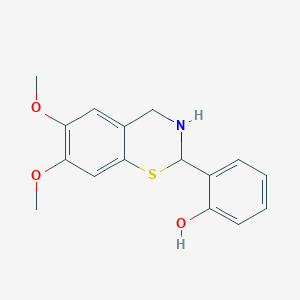
2-(6,7-Dimethoxy-3,4-dihydro-2H-1,3-benzothiazin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6,7-Dimethoxy-3,4-dihydro-2H-1,3-benzothiazin-2-yl)phenol is a complex organic compound characterized by its unique benzothiazine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dimethoxy-3,4-dihydro-2H-1,3-benzothiazin-2-yl)phenol typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-hydroxybenzyl alcohols . The reaction is carried out in boiling ethanol or o-xylene, leading to the formation of the desired benzothiazine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(6,7-Dimethoxy-3,4-dihydro-2H-1,3-benzothiazin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The phenolic group allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, saturated derivatives from reduction, and various substituted phenols from substitution reactions .
Aplicaciones Científicas De Investigación
2-(6,7-Dimethoxy-3,4-dihydro-2H-1,3-benzothiazin-2-yl)phenol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(6,7-Dimethoxy-3,4-dihydro-2H-1,3-benzothiazin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares a similar core structure but lacks the phenolic group.
2-(3,4-Dimethoxyphenyl)-3,4-dihydro-5,7-dimethoxy-2H-1-benzopyran: Another compound with a similar benzopyran structure.
Uniqueness
2-(6,7-Dimethoxy-3,4-dihydro-2H-1,3-benzothiazin-2-yl)phenol is unique due to its benzothiazine structure combined with a phenolic group, which imparts distinct chemical reactivity and potential biological activities .
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
113268-96-5 |
|---|---|
Fórmula molecular |
C16H17NO3S |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
2-(6,7-dimethoxy-3,4-dihydro-2H-1,3-benzothiazin-2-yl)phenol |
InChI |
InChI=1S/C16H17NO3S/c1-19-13-7-10-9-17-16(11-5-3-4-6-12(11)18)21-15(10)8-14(13)20-2/h3-8,16-18H,9H2,1-2H3 |
Clave InChI |
WODVCDUCUHQLFZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)CNC(S2)C3=CC=CC=C3O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)

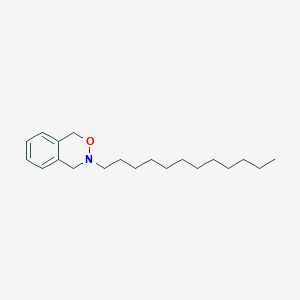
![9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B14304045.png)
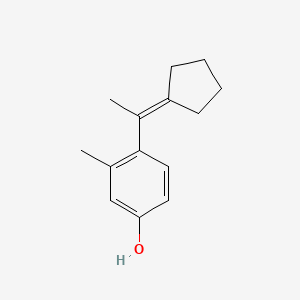
![2-{[(Prop-1-en-1-yl)oxy]methyl}furan](/img/structure/B14304051.png)
![[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol](/img/structure/B14304059.png)
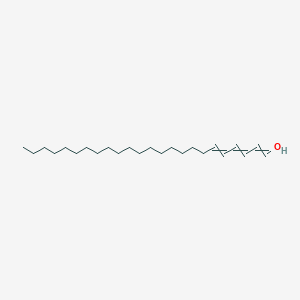

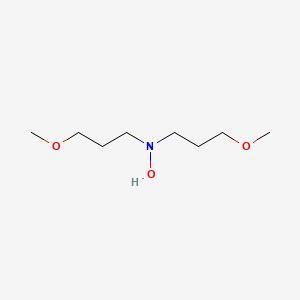


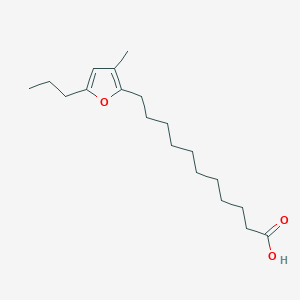
borane](/img/structure/B14304097.png)
